REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N:14]([CH2:16][CH2:17][OH:18])[CH3:15])[CH:10]=2)[CH:5]=1)(=O)[CH3:2].[C:19](#[N:23])[CH2:20][C:21]#[N:22].CCOCC>N1C=CC=CC=1>[C:21]([C:20]([C:19]#[N:23])=[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N:14]([CH2:16][CH2:17][OH:18])[CH3:15])[CH:10]=2)[CH:5]=1)[CH3:2])#[N:22]
|
Name
|
third
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)N(C)CCO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The ether solution is washed with 50 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
an organic phase is separated
|
Type
|
CUSTOM
|
Details
|
purified by liquid chromatography (SiO2, CHCl3:EtOAc=1:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(=C(C)C1=CC2=CC=C(C=C2C=C1)N(C)CCO)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |